2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride

Description

Structural Characteristics: Piperidine ring substitution patterns and chloroacetate ester group analysis

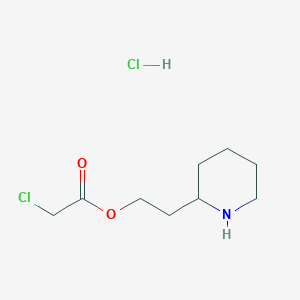

The molecular architecture of this compound incorporates a six-membered piperidine ring system with nitrogen at the 1-position, characteristic of saturated heterocyclic compounds. The fundamental molecular formula C9H17Cl2NO2 indicates the presence of nine carbon atoms, seventeen hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 242.14278 daltons. The structural framework demonstrates the attachment of an ethyl chain at the 2-position of the piperidine ring, which subsequently connects to a chloroacetate ester functionality.

The piperidine ring substitution pattern in this compound specifically involves the 2-position, where the ethyl chain bearing the chloroacetate ester group is attached. This positional specificity creates a distinct spatial arrangement that influences the compound's chemical properties and potential interactions. The chloroacetate ester group contains a carbon-carbon bond connecting the carbonyl carbon to a methylene carbon bearing a chlorine substituent, forming the characteristic ClCH2CO2- moiety. The ester linkage connects this chloroacetate unit to the terminal carbon of the two-carbon ethyl chain extending from the piperidine ring.

The hydrochloride salt form indicates the presence of an additional chloride ion associated with the nitrogen atom of the piperidine ring, which becomes protonated under acidic conditions. This salt formation significantly affects the compound's solubility characteristics and stability profile. The Chemical Abstracts Service registry number 1219956-78-1 provides unique identification for this specific structural arrangement.

| Property | Value |

|---|---|

| Molecular Formula | C9H17Cl2NO2 |

| Molecular Weight | 242.14278 g/mol |

| Chemical Abstracts Service Number | 1219956-78-1 |

| International Union of Pure and Applied Chemistry Name | 2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride |

| Substitution Position | 2-position on piperidine ring |

Synonyms and Related Compounds: Positional isomers (3-piperidinyl and 4-piperidinyl derivatives) and analogs with modified ester groups

The nomenclature system for this compound encompasses several synonymous designations that reflect different naming conventions and structural descriptions. Alternative names include 2-piperidin-2-ylethyl 2-chloroacetate and 2-(Piperidin-2-yl)ethyl 2-chloroacetate hydrochloride, all referring to the identical chemical structure. These variations demonstrate the flexibility in chemical naming while maintaining structural specificity.

Positional isomerism within this compound family creates distinct chemical entities with similar molecular formulas but different spatial arrangements. The 3-piperidinyl derivative, specifically 2-(3-Piperidinyl)ethyl 2-chloroacetate hydrochloride, represents a significant structural variant where the ethyl chain attachment occurs at the 3-position of the piperidine ring rather than the 2-position. This positional change maintains the same molecular formula C9H17Cl2NO2 and molecular weight of 242.14 g/mol, demonstrating constitutional isomerism. The Chemical Abstracts Service number for this 3-piperidinyl isomer is 1220031-70-8, providing distinct identification despite the structural similarity.

The 4-piperidinyl positional isomer, designated as 2-(4-Piperidinyl)ethyl 2-chloroacetate hydrochloride, completes the series of positional variants by positioning the ethyl chain at the 4-position of the piperidine ring. This compound maintains identical molecular composition with the formula C9H17Cl2NO2 and molecular weight 242.14 g/mol, while exhibiting unique Chemical Abstracts Service registration number 1220031-70-8. The structural relationship among these positional isomers demonstrates the systematic variation possible within the piperidinyl chloroacetate family.

Modified ester group analogs expand the structural diversity beyond simple positional isomerism to include variations in the ester moiety itself. The trichloroacetate analog represents a significant modification where the chloroacetate group is replaced with a 2,2,2-trichloroacetate functionality. For the 2-piperidinyl derivative, this creates 2-(2-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride with molecular formula C9H15Cl4NO2 and molecular weight 311.03 g/mol. Similar trichloroacetate analogs exist for the 3-piperidinyl and 4-piperidinyl positions, designated as 2-(3-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride and 2-(4-Piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride respectively.

The methoxyacetate analog series provides another example of ester group modification, where the chlorine atom is replaced with a methoxy group. The compound 2-(3-Piperidinyl)ethyl 2-methoxyacetate hydrochloride demonstrates this structural variation with molecular formula C10H20ClNO3 and molecular weight 237.72 g/mol. This modification significantly alters the electronic properties of the ester group while maintaining the basic piperidinyl ethyl backbone structure.

| Compound Type | Position | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |

|---|---|---|---|---|---|

| Chloroacetate | 2-piperidinyl | 2-chloroacetate | C9H17Cl2NO2 | 242.14 | 1219956-78-1 |

| Chloroacetate | 3-piperidinyl | 2-chloroacetate | C9H17Cl2NO2 | 242.14 | 1220031-70-8 |

| Chloroacetate | 4-piperidinyl | 2-chloroacetate | C9H17Cl2NO2 | 242.14 | 1220031-70-8 |

| Trichloroacetate | 2-piperidinyl | 2,2,2-trichloroacetate | C9H15Cl4NO2 | 311.03 | 1220031-87-7 |

| Trichloroacetate | 3-piperidinyl | 2,2,2-trichloroacetate | C9H15Cl4NO2 | 311.0 | 1219979-56-2 |

| Methoxyacetate | 3-piperidinyl | 2-methoxyacetate | C10H20ClNO3 | 237.72 | 1220020-33-6 |

Properties

IUPAC Name |

2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYGCARBGLSSPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCOC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Piperidine with Ethylene Chlorohydrin

- Piperidine reacts with ethylene chlorohydrin to form 2-(2-hydroxyethyl)piperidine as an intermediate.

- This reaction is typically carried out in an inert solvent such as toluene or other aromatic hydrocarbons.

- The reaction temperature is maintained between 70°C and the boiling point of the solvent to facilitate efficient hydroxyethylation.

Chlorination of Hydroxyethyl Piperidine

- The hydroxyethyl piperidine intermediate undergoes chlorination using thionyl chloride (SOCl2).

- Chlorination is performed in the same reaction vessel after dilution with additional solvent (0.4 to 0.6 volume relative to the original reaction mixture).

- The temperature is controlled between 70°C and 85°C during chlorination.

- The chlorinated product precipitates out upon cooling and is isolated by filtration.

Isolation and Purification

- After chlorination, the reaction mixture is cooled to precipitate 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride.

- The solid product is filtered and washed to remove impurities.

- Drying under controlled conditions yields the purified hydrochloride salt.

Reaction Conditions and Parameters

| Step | Reagents | Solvent | Temperature (°C) | Reaction Time | Notes |

|---|---|---|---|---|---|

| Hydroxyethylation | Piperidine + Ethylene chlorohydrin | Toluene or aromatic hydrocarbon | 70 to reflux | Variable (until completion) | Inert solvent ensures selective reaction |

| Chlorination | Hydroxyethyl piperidine + Thionyl chloride | Same solvent (diluted) | 70 to 85 | Until precipitation | Single-step chlorination after dilution |

| Isolation | Cooling and filtration | - | Ambient to cooling | - | Precipitate collected and dried |

Advantages of the Described Method

- Technical Simplicity: Combining hydroxyethylation and chlorination in a single reaction vessel reduces operational complexity.

- Economic Efficiency: Use of common solvents like toluene and direct precipitation lowers purification costs.

- High Purity Product: Controlled temperature and solvent conditions minimize side reactions and impurities.

- Scalability: The process is suitable for industrial scale-up due to its straightforward reaction steps and isolation procedures.

Additional Relevant Synthetic Insights

While the main focus is on this compound, related compounds such as 2-(2-piperidinyl)ethyl 2,2,2-trichloroacetate hydrochloride share similar preparation principles involving esterification and chlorination steps. These analogs are synthesized by reacting 2-(2-piperidinyl)ethanol with trichloroacetic acid under catalytic conditions, followed by purification to the hydrochloride salt form.

Furthermore, the preparation of related piperazine derivatives involves careful control of substitution reactions and purification by vacuum distillation to achieve high purity, illustrating the importance of reaction control in piperidine and piperazine chemistry.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents | Reaction Conditions | Product Form | Yield & Purity Notes |

|---|---|---|---|---|

| Hydroxyethylation | Piperidine + Ethylene chlorohydrin | 70°C to reflux, in toluene | 2-(2-hydroxyethyl)piperidine | High conversion, minimal side products |

| Chlorination | Hydroxyethyl piperidine + SOCl2 | 70-85°C, diluted solvent | This compound | Precipitation on cooling; high purity |

| Isolation and Purification | Cooling, filtration, drying | Ambient to cooling temperatures | Solid hydrochloride salt | Efficient isolation, suitable for scale-up |

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed

Substitution Reactions: The major products include substituted piperidines, thiol esters, and alkoxy esters.

Hydrolysis: The products are 2-(2-Piperidinyl)ethanol and chloroacetic acid.

Oxidation and Reduction: The products include piperidones and reduced piperidines with various substituents.

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

Chemical Synthesis: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.

Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to receptors and modulate their activity. The chloroacetate group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, leading to inhibition or activation of their function. The overall effect depends on the specific target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride with structurally and functionally related compounds, based on the provided evidence:

Key Comparative Insights :

Structural Variations: Substitution Position: The 2-piperidinyl vs. 4-piperidinyl substitution (e.g., 2-phenyl-2-piperidinyl vs. 4-piperidinylmethyl) significantly alters steric and electronic properties, affecting reactivity and binding affinity in drug targets . Ester Chain: Ethyl esters (e.g., ethyl 2-(piperidin-4-yl)acetate) enhance lipophilicity compared to methyl esters, influencing membrane permeability .

Synthetic Methods :

- Chloroacetate esters (e.g., ethyl 2-chloroacetate) are widely used to alkylate amines or amidines under basic conditions (K₂CO₃, KI catalysis) or microwave assistance for higher yields .

- Piperidine derivatives are often synthesized via cyclization of hydrazides or amidines, followed by HCl acidification to form hydrochloride salts .

Applications: Pharmaceutical Intermediates: Most analogs (e.g., triazine derivatives in ) are intermediates in drug synthesis, leveraging the chloroacetate group’s alkylating capability .

Safety and Handling :

- Chloroacetate-containing compounds are generally irritants due to reactive α-chloro groups .

- Quaternary ammonium salts derived from similar esters () may pose higher toxicity risks compared to hydrochloride salts.

Research Findings :

- Microwave-Assisted Synthesis : highlights that microwave irradiation (90°C, 15 minutes) improves yields (e.g., 66–85%) for chloroacetate-derived triazines compared to conventional methods. This approach could optimize the synthesis of the target compound .

- Catalytic Efficiency : KI catalysis in enhances nucleophilic substitution efficiency for ethyl 2-chloroacetate, suggesting its utility in piperidine alkylation steps .

Biological Activity

Overview

2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a piperidine derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Acetylcholinesterase Inhibition : This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance cognitive functions and memory .

- G-Protein Coupled Receptors (GPCRs) : It modulates GPCR activity, affecting various cell signaling pathways that are crucial for cellular communication and metabolic processes.

- Transport Mechanisms : The compound is transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells, which influences its bioavailability and efficacy.

Cellular Effects

- Cognitive Enhancement : In animal models, low doses of this compound have demonstrated improvements in cognitive function and memory through neurotransmitter modulation.

- Metabolic Pathways : It interacts with cytochrome P450 enzymes in the liver, leading to the formation of metabolites with distinct biological activities.

Temporal Effects

The stability of this compound under laboratory conditions suggests minimal degradation over time, allowing for consistent experimental results.

Research Applications

The compound serves various roles in scientific research:

- Medicinal Chemistry : It is utilized as an intermediate in synthesizing pharmaceuticals targeting the central nervous system.

- Biological Studies : Its structural similarity to biologically active molecules makes it a valuable tool for receptor binding and enzyme inhibition studies.

- Chemical Synthesis : It acts as a building block for developing complex piperidine derivatives used in drug discovery.

Alzheimer’s Disease

Research indicates that compounds similar to this compound exhibit dual inhibition of AChE and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease treatment. These compounds also show antioxidant properties, enhancing their therapeutic potential against neurodegenerative diseases .

Cancer Therapy

A study highlighted that certain piperidine derivatives demonstrate anticancer activity by inducing apoptosis in cancer cell lines. The structural features of these compounds, including three-dimensional conformations, enhance their binding affinity to target proteins involved in cancer progression .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Acetylcholinesterase Inhibition | Increases acetylcholine levels; enhances cognitive functions |

| Modulation of GPCRs | Influences cell signaling pathways |

| Anticancer Activity | Induces apoptosis; improves binding to cancer-related proteins |

| Alzheimer’s Disease Treatment | Dual inhibition of AChE and BuChE; antioxidant properties |

Q & A

Basic Synthesis: What are the common synthetic routes for 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride?

Methodological Answer:

The synthesis typically involves nucleophilic substitution between 2-chloroacetic acid (or its activated ester) and 2-(2-piperidinyl)ethanol. A two-step approach is often employed:

Esterification: React 2-chloroacetic acid with a chloro-acetylating agent (e.g., thionyl chloride) to form 2-chloroacetyl chloride.

Coupling: Combine 2-(2-piperidinyl)ethanol with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the ester, followed by HCl treatment to yield the hydrochloride salt .

Key Considerations:

- Use anhydrous conditions to minimize hydrolysis of the chloroacetate group.

- Purification via recrystallization (e.g., using ethanol/ether mixtures) ensures high purity .

Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Test bases (e.g., DMAP) to enhance coupling efficiency and reduce side-product formation.

- Temperature Control: Maintain temperatures between 0–5°C during chloroacetyl chloride addition to suppress thermal decomposition .

- Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates.

- Workup: Neutralize excess HCl with sodium bicarbonate before crystallization to avoid salt contamination .

Data-Driven Example:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 0–5°C | +15% Yield |

| Base (Triethylamine) | 1.5 equiv. | Reduced side-products |

Basic Biological Activity: What potential biological targets are associated with this compound?

Methodological Answer:

The piperidine ring and chloroacetate moiety suggest interactions with:

- Neurological Targets: Piperidine derivatives often modulate nicotinic acetylcholine receptors (nAChRs) or monoamine transporters .

- Enzyme Inhibition: The chloroacetate group may act as a reactive electrophile, covalently modifying enzymes (e.g., esterases or proteases) .

Experimental Design: - In Silico Docking: Use molecular modeling (e.g., AutoDock) to predict binding affinity for nAChRs .

- In Vitro Assays: Test inhibition of acetylcholinesterase (Ellman’s method) at varying concentrations .

Advanced Mechanism: How does the structural configuration influence biological interactions?

Methodological Answer:

- Piperidine Ring Position: The 2-piperidinyl substituent creates steric constraints that may reduce binding to off-target receptors compared to 3- or 4-piperidinyl analogs .

- Chloroacetate Reactivity: The electron-withdrawing chlorine enhances electrophilicity, promoting nucleophilic attack by serine residues in esterases .

Case Study: - Positional Isomers: Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride shows 3-fold higher nAChR affinity than its 2-piperidinyl counterpart, highlighting positional effects .

Analytical Characterization: What techniques are recommended for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) at 1 mL/min; monitor at 210 nm .

- NMR: Confirm structure via ¹H NMR (D2O): δ 1.4–1.8 (piperidine protons), δ 4.3 (CH2Cl), δ 3.5 (ethyleneoxy group) .

- Elemental Analysis: Verify Cl content (theoretical: ~15.1%) to confirm hydrochloride salt formation .

Stability Studies: What factors affect stability during storage?

Methodological Answer:

- Hydrolysis Risk: The chloroacetate ester is prone to hydrolysis in aqueous or basic conditions. Store at pH 4–6 (buffered solutions) and −20°C in desiccated environments .

- Light Sensitivity: Protect from UV light to prevent radical degradation (validated via accelerated stability testing) .

Stability Data:

| Condition | Degradation Rate (t90) |

|---|---|

| 25°C, dry | >12 months |

| 40°C, 75% RH | 3 months |

Data Contradictions: How to resolve discrepancies in reported biological activities of analogs?

Methodological Answer:

- Structural Re-evaluation: Compare regioisomers (e.g., 2- vs. 4-piperidinyl) using X-ray crystallography to confirm configurations .

- Assay Standardization: Re-test compounds under uniform conditions (e.g., identical cell lines, buffer pH) to eliminate methodological variability .

Example:

A study attributing neuroactivity to a 4-piperidinyl analog may not apply to the 2-piperidinyl derivative due to steric hindrance differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.